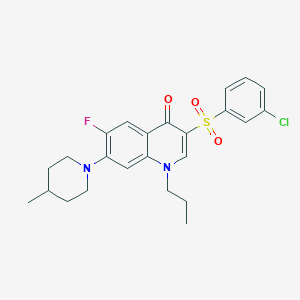

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Description

The compound 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a quinolinone derivative with a unique substitution pattern:

- Position 3: A 3-chlorobenzenesulfonyl group, contributing steric bulk and electron-withdrawing effects.

- Position 6: Fluorine, improving metabolic resistance and modulating electronic properties.

- Position 7: A 4-methylpiperidinyl group, influencing conformational flexibility and target-binding interactions.

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN2O3S/c1-3-9-28-15-23(32(30,31)18-6-4-5-17(25)12-18)24(29)19-13-20(26)22(14-21(19)28)27-10-7-16(2)8-11-27/h4-6,12-16H,3,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGMGQARCYVONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

Sulfonylation and Fluorination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonyl chloride group under mild conditions.

Major Products

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound’s derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Its reactivity and stability make it suitable for use in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several quinoline/quinolinone derivatives. Key comparisons are outlined below:

Substituent Analysis

Key Comparisons

Position 1 Substituent :

- The propyl group in the target compound likely increases lipophilicity compared to the methyl group in and the cyclopropyl group in . Longer alkyl chains may improve membrane permeability but could reduce aqueous solubility.

Position 3 Functional Group: The 3-chlorobenzenesulfonyl group in the target compound differs from the 4-chlorobenzenesulfonyl in . The chlorine’s position affects steric interactions and electronic effects (meta vs.

Position 7 Heterocycle: The 4-methylpiperidinyl group in the target compound offers a single nitrogen for hydrogen bonding, whereas piperazine in provides two nitrogens, increasing basicity and solubility.

Core Structure: The quinolin-4-one core (target compound) is redox-active, unlike the quinoline core in . This difference may influence metabolic pathways and oxidative stability.

Physicochemical and Pharmacokinetic Inferences

- Solubility : The sulfonyl group in the target compound and may reduce solubility compared to carboxylic acid derivatives (). Piperazine-containing analogs (e.g., ) might exhibit better solubility due to higher polarity.

- Metabolic Stability : Fluorine at position 6 (common across analogs) enhances resistance to cytochrome P450 oxidation. The propyl group in the target compound may slow hepatic clearance compared to methyl or cyclopropyl substituents.

- Target Binding: The 3-chlorobenzenesulfonyl group’s steric bulk could hinder binding to enzymes with narrow active sites, whereas smaller substituents (e.g., methanone in ) might improve fit.

Biological Activity

3-(3-Chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C20H24ClF2N3O2S

- Molecular Weight : 433.93 g/mol

The structural formula highlights the presence of a chlorobenzenesulfonyl group and a fluorine atom, which may influence its biological interactions.

Research indicates that the compound may exhibit activity through multiple pathways:

- Inhibition of Enzymatic Activity : It has been suggested that the sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Anticancer Activity

Preliminary research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of dihydroquinoline have shown promise in inhibiting tumor growth.

Case Study :

A study on a related compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7), with IC50 values in the micromolar range. This suggests that our compound could potentially share similar anticancer properties.

Neuroprotective Effects

The piperidine component is known for its neuroprotective effects. Research has indicated that compounds containing this moiety can protect neuronal cells from oxidative stress and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Likely to be well absorbed due to its lipophilic nature.

- Distribution : The presence of a fluorine atom may enhance blood-brain barrier penetration.

- Metabolism : Expected to undergo hepatic metabolism, similar to other quinoline derivatives.

- Excretion : Primarily renal excretion is anticipated.

Toxicological Profile

Toxicity studies are essential to determine the safety profile of this compound. Early findings suggest low toxicity levels in preclinical models; however, further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of quinolone derivatives typically involves multi-step reactions. For example, coupling reactions using sulfonyl chlorides (e.g., 3-chlorobenzenesulfonyl chloride) with a pre-formed quinolone core can introduce the sulfonyl group. Piperidine substitution at position 7 may require nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C) . Optimization can employ Design of Experiments (DOE) to evaluate variables like solvent polarity, temperature, and stoichiometry. Monitoring purity via HPLC (C18 columns, acetonitrile/water gradients) ensures reproducibility .

Q. How should researchers characterize the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis spectroscopy for quantification .

- LogP : Determine via reverse-phase HPLC using a calibration curve of standards with known logP values .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen can assess decomposition temperatures .

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : 1H/13C/19F NMR (DMSO-d6 or CDCl3) to confirm substituent positions, especially fluorine and sulfonyl groups .

- HRMS : High-resolution mass spectrometry (ESI+ mode) to verify molecular weight (e.g., calculated vs. observed m/z) .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, if crystallizable .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., propyl chain length, piperidine methylation) to assess impact on activity .

- Assay Design : Use dose-response curves (e.g., IC50 determination in enzyme inhibition assays) with positive/negative controls. For cellular permeability, employ Caco-2 monolayer models .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

Q. How can computational methods (e.g., molecular docking, DFT) guide mechanistic studies?

- Methodological Answer :

- Docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes. Validate with MD simulations (AMBER/CHARMM) .

- DFT Calculations : Gaussian09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Q. How should researchers address contradictions in experimental data (e.g., bioactivity vs. computational predictions)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.